molecular formula C18H10N4OS3 B2809090 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681173-93-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2809090
CAS No.: 681173-93-3
M. Wt: 394.49
InChI Key: NLNJQXMEKKFGFY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used in the development of new drugs due to their diverse biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide insights into the compound’s crystal structure and intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, their luminescent properties can be studied for potential applications in optical materials .

Scientific Research Applications

Synthesis and Reactivity

The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide and its derivatives have been a subject of extensive synthesis and reactivity studies. It has been synthesized through various chemical reactions, displaying a range of reactivity that allows it to form different compounds, often by acylation or reaction with other chemicals. These synthetic pathways are crucial for the development of new compounds with potential pharmacological applications (Aleksandrov et al., 2021), (El’chaninov et al., 2018).

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound show promising antibacterial and antifungal properties. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal species, showing potent antimicrobial activity. This suggests their potential use in the development of new antimicrobial agents (Incerti et al., 2017), (Palkar et al., 2017), (Gilani et al., 2011).

Anticancer and Antitumor Activity

Some derivatives have shown significant anticancer and antitumor activities, inhibiting the growth of human tumor cells in vitro. This implies their potential as a scaffold for developing new anticancer agents, making them a subject of interest for further research in this domain (Ostapiuk et al., 2017), (Al-Soud et al., 2010).

Potential Psychotropic and Anti-inflammatory Activity

Compounds related to this compound have shown notable psychotropic and anti-inflammatory activities in in vivo and in vitro screenings. These findings suggest that these compounds could be used in the development of new medications for treating various psychological and inflammatory disorders (Zablotskaya et al., 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can depend on their specific structure and the biological system they interact with. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, potentially making them useful in the development of new anti-tubercular drugs .

Safety and Hazards

As with any chemical compound, benzothiazole derivatives can pose safety and health hazards. It’s important to handle these compounds with care, avoiding inhalation or skin contact, and preventing their release into the environment .

Future Directions

The future research directions for benzothiazole derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications. This could include the development of new drugs, the study of their mechanism of action, and the optimization of their physical and chemical properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4OS3/c23-16(10-5-6-11-15(7-10)25-9-19-11)22-18-21-13(8-24-18)17-20-12-3-1-2-4-14(12)26-17/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNJQXMEKKFGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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